Cas no 1314997-70-0 (7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide)

7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core, which is of interest in medicinal chemistry due to its potential as a scaffold for biologically active molecules. The presence of amino, ethyl, methylthio, and carboxamide functional groups enhances its versatility for further derivatization, making it valuable in drug discovery and development. Its structural features suggest potential applications as an intermediate in synthesizing kinase inhibitors or other therapeutic agents targeting enzymatic pathways. The compound's stability and synthetic accessibility further contribute to its utility in research settings, particularly for exploring structure-activity relationships in pharmaceutical studies.
7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide structure
1314997-70-0 structure
Product name:7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide
CAS No:1314997-70-0
MF:C11H13N5O2S
MW:279.318219900131
CID:4694050
PubChem ID:118995324

7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide
    • F51323
    • 1314997-70-0
    • Inchi: 1S/C11H13N5O2S/c1-3-16-8(12)6(9(13)18)7(17)5-4-14-11(19-2)15-10(5)16/h4H,3,12H2,1-2H3,(H2,13,18)
    • InChI Key: VWPXOHFVBYMZFX-UHFFFAOYSA-N
    • SMILES: S(C)C1=NC=C2C(C(C(N)=O)=C(N)N(CC)C2=N1)=O

Computed Properties

  • Exact Mass: 279.07899585g/mol
  • Monoisotopic Mass: 279.07899585g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 439
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 141
  • XLogP3: 1.2

7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1797611-1g
7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide
1314997-70-0 98%
1g
¥2763.00 2024-08-09
Chemenu
CM493646-1g
7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide
1314997-70-0 97%
1g
$326 2024-08-02

7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide Related Literature

Additional information on 7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide

Research Brief on 7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide (CAS: 1314997-70-0)

The compound 7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide (CAS: 1314997-70-0) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This heterocyclic molecule, characterized by its pyrido[2,3-d]pyrimidine core, has attracted significant attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and structure-activity relationships (SAR) to optimize its efficacy and safety profile.

Recent research has demonstrated that this compound exhibits potent inhibitory activity against specific kinases involved in cancer cell proliferation and survival. In vitro studies using human cancer cell lines have shown that 7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide effectively targets key signaling pathways, such as the PI3K/AKT/mTOR cascade, which is frequently dysregulated in various malignancies. The compound's unique structural features, including the ethyl and methylthio substituents, contribute to its high binding affinity and selectivity for these kinase targets.

In addition to its anticancer potential, preliminary investigations have revealed that this molecule may also possess antimicrobial properties. Molecular docking simulations and enzymatic assays suggest that it can interfere with essential bacterial enzymes, making it a potential lead compound for developing novel antibiotics. Researchers are currently exploring modifications to its core structure to enhance its antimicrobial efficacy while minimizing off-target effects.

The synthesis of 7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide has been optimized in recent studies to improve yield and purity. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, have been employed to characterize the compound and ensure batch-to-batch consistency. These developments are crucial for scaling up production for preclinical and clinical studies.

Pharmacokinetic evaluations in animal models have provided valuable insights into the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The results indicate favorable oral bioavailability and a reasonable half-life, suggesting potential for oral administration in therapeutic settings. However, further optimization may be required to address certain metabolic stability issues identified in these studies.

Future research directions for this compound include comprehensive toxicology assessments, formulation development, and combination therapy studies. The growing body of evidence supporting its biological activity positions 7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide as a promising scaffold for drug discovery, warranting continued investigation in both academic and industrial settings.

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